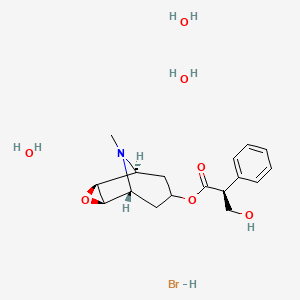
Bromhydrate de scopolamine trihydraté
Vue d'ensemble
Description
Applications De Recherche Scientifique
Scopolamine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a substrate for synthesizing other compounds, such as tiotropium bromide.
Biology: Employed in studies investigating the effects of anticholinergic agents on biological systems.
Medicine: Utilized in clinical research to explore its efficacy in treating motion sickness, postoperative nausea, and other conditions.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
Target of Action
Scopolamine hydrobromide trihydrate primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
Scopolamine hydrobromide trihydrate acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the mAChRs . By binding to these receptors, scopolamine hydrobromide trihydrate inhibits the action of acetylcholine, leading to several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
The biochemical pathways affected by scopolamine hydrobromide trihydrate are those involving the neurotransmitter acetylcholine and its interaction with muscarinic acetylcholine receptors . By antagonizing these receptors, scopolamine hydrobromide trihydrate disrupts the normal functioning of the parasympathetic nervous system, which can lead to various physiological effects .
Pharmacokinetics
The pharmacokinetics of scopolamine hydrobromide trihydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% and is metabolized in the liver by the enzyme CYP3A4 . The elimination half-life of scopolamine hydrobromide trihydrate is approximately 5 hours , and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of scopolamine hydrobromide trihydrate’s action include a decrease in the activity of the parasympathetic nervous system and a disruption of cholinergic signaling . This can lead to various therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and postoperative procedures . It can also lead to adverse effects, which are dose-dependent .
Analyse Biochimique
Biochemical Properties
Scopolamine hydrobromide trihydrate acts as a competitive nonselective muscarinic acetylcholine antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological functions. This interaction leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced saliva and sweat secretion, decreased gastrointestinal motility, and pupil dilation .
Cellular Effects
Scopolamine hydrobromide trihydrate influences various cellular processes by blocking muscarinic receptors. In neurons, it inhibits acetylcholine-mediated signaling, leading to decreased neurotransmission and altered cognitive functions. This compound is often used to induce amnesia in laboratory animals, serving as a model for memory deficits. Additionally, scopolamine hydrobromide trihydrate affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mAChRs .
Molecular Mechanism
At the molecular level, scopolamine hydrobromide trihydrate exerts its effects by binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting downstream signaling pathways. The compound’s anticholinergic activity results in the inhibition of enzyme activities and changes in gene expression related to cholinergic signaling. This mechanism underlies its therapeutic effects in treating motion sickness and postoperative nausea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of scopolamine hydrobromide trihydrate can vary over time. The compound is known to be stable under controlled conditions but may degrade when exposed to light and air. Long-term studies have shown that scopolamine hydrobromide trihydrate can induce persistent changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are crucial for understanding its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of scopolamine hydrobromide trihydrate in animal models are dose-dependent. At low doses, it can induce mild anticholinergic effects, such as reduced salivation and pupil dilation. Higher doses can lead to more pronounced effects, including severe cognitive impairment, altered locomotor activity, and anxiety-like behaviors. Toxic effects, such as respiratory depression and convulsions, have been observed at very high doses .
Metabolic Pathways
Scopolamine hydrobromide trihydrate is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathways involve the hydroxylation and conjugation of the compound, leading to the formation of inactive metabolites that are excreted via the kidneys. This metabolism affects the compound’s bioavailability and duration of action .
Transport and Distribution
Scopolamine hydrobromide trihydrate is transported and distributed within the body through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects. The compound is also distributed to peripheral tissues, where it interacts with muscarinic receptors. Its distribution is influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
Within cells, scopolamine hydrobromide trihydrate is localized primarily in the cytoplasm and can interact with intracellular muscarinic receptors. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence receptor trafficking and signaling. The compound’s subcellular localization is critical for its pharmacological activity and therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le bromhydrate de scopolamine peut être synthétisé par différentes méthodes. Une méthode efficace implique la cristallisation induite par un champ magnétique de la scopolamine. Ce processus tire parti de la différence de solubilité entre la scopolamine et le bromhydrate de scopolamine, suivie d'une cristallisation salifiante sous l'influence d'un champ magnétique. Cette méthode améliore la pureté et le taux de récupération du composé .
Méthodes de production industrielle
La production industrielle du bromhydrate de scopolamine repose principalement sur la culture à grande échelle de plantes hybrides, telles que Duboisia myoporoides et Duboisia leichhardtii. Ces plantes sont riches en alcaloïdes tropaniques, y compris la scopolamine. Les alcaloïdes sont extraits et purifiés pour produire le bromhydrate de scopolamine .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de scopolamine subit diverses réactions chimiques, notamment :
Oxydation : La scopolamine peut être oxydée pour former le N-oxyde de scopolamine.
Réduction : Les réactions de réduction peuvent convertir la scopolamine en ses dérivés alcooliques correspondants.
Substitution : La scopolamine peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels ester et amine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.
Principaux produits
Oxydation : N-oxyde de scopolamine.
Réduction : Dérivés alcooliques de la scopolamine.
Substitution : Divers dérivés substitués de la scopolamine, selon les réactifs utilisés.
Applications de recherche scientifique
Le bromhydrate de scopolamine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme substrat pour la synthèse d'autres composés, tels que le bromure de tiotropium.
Biologie : Utilisé dans des études portant sur les effets des agents anticholinergiques sur les systèmes biologiques.
Médecine : Utilisé dans la recherche clinique pour explorer son efficacité dans le traitement du mal des transports, des nausées postopératoires et d'autres affections.
Industrie : Appliqué dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments
Mécanisme d'action
Le bromhydrate de scopolamine exerce ses effets en agissant comme un antagoniste compétitif au niveau des récepteurs muscariniques de l'acétylcholine (mAChRs). En bloquant l'action de l'acétylcholine, il inhibe le système nerveux parasympathique, conduisant à une réduction des sécrétions glandulaires, à une relaxation des muscles lisses et à des effets sur le système nerveux central tels que la sédation et l'antiémèse .
Comparaison Avec Des Composés Similaires
Composés similaires
Atropine : Un autre alcaloïde tropanique avec des propriétés anticholinergiques similaires.
Hyoscyamine : Structurellement similaire à la scopolamine, avec des effets pharmacologiques comparables.
Bromure de Tiotropium : Un dérivé synthétique utilisé dans le traitement de la bronchopneumopathie chronique obstructive (BPCO).
Unicité
Le bromhydrate de scopolamine est unique en raison de son activité physiologique plus élevée et de ses effets indésirables moins nombreux que l'hyoscyamine. Il est également un mydriatique plus puissant et un suppresseur de la salivation que l'hyoscyamine, ce qui le rend particulièrement précieux dans les applications médicales .
Propriétés
Numéro CAS |
6533-68-2 |
|---|---|
Formule moléculaire |
C17H21NO4.BrH.3H2O C17H28BrNO7 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;; |
Clé InChI |
LACQPOBCQQPVIT-YXJJTENCSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
SMILES isomérique |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
melting_point |
131 °F (NTP, 1992) |
| 6533-68-2 | |
Description physique |
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) |
Pictogrammes |
Acute Toxic |
Solubilité |
1 gm/1.5 mL (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


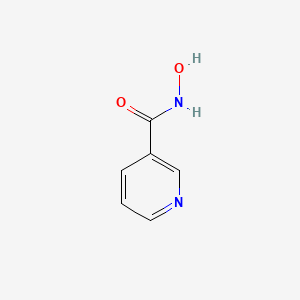
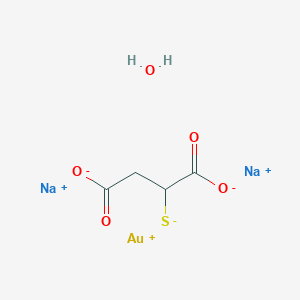



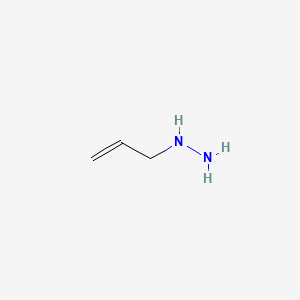


![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)
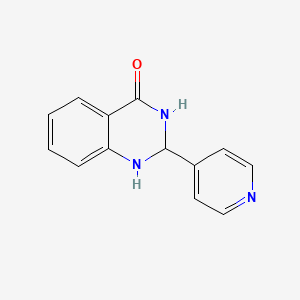
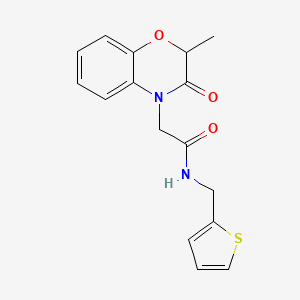
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)

